1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-amine
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Overview
Description
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-amine is an organic compound that features a piperidine ring substituted with a benzyl group containing both fluoro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzaldehyde and piperidine.
Reductive Amination: The benzaldehyde is subjected to reductive amination with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the piperidine ring.
4-Fluorobenzylamine: Contains a fluoro substituent but lacks the trifluoromethyl group.
1-(4-Bromo-3-(trifluoromethyl)benzyl)piperidin-4-amine: Similar structure with a bromo substituent instead of fluoro.
Uniqueness
1-(4-Fluoro-3-(trifluoromethyl)benzyl)piperidin-4-amine is unique due to the combination of fluoro and trifluoromethyl groups on the benzyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications.
Properties
IUPAC Name |
1-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2/c14-12-2-1-9(7-11(12)13(15,16)17)8-19-5-3-10(18)4-6-19/h1-2,7,10H,3-6,8,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVVCXQHZMMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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